N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a trifluoromethyl-substituted pyridine carboxamide
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can also vary greatly. Some benzofuran compounds have been found to inhibit the growth of cancer cells, while others have been found to inhibit the replication of viruses . The exact mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, some benzofuran compounds might interfere with the signaling pathways in cancer cells, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary depending on their exact structure. Some benzofuran compounds might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of Action
The result of the action of benzofuran derivatives can include the death of cancer cells, the inhibition of bacterial growth, or the reduction of oxidative stress .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzofuran derivative with a methoxyethyl halide under basic conditions.
Synthesis of the Trifluoromethyl-Substituted Pyridine: The trifluoromethyl group is introduced via a nucleophilic substitution reaction on a pyridine ring, often using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling of the Benzofuran and Pyridine Moieties: The final step involves the coupling of the benzofuran derivative with the trifluoromethyl-substituted pyridine carboxamide through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study biological pathways involving benzofuran and pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzofuran-2-yl)-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the benzofuran and trifluoromethyl groups, which confer distinct electronic and steric properties. These features may enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-15(14-8-11-4-2-3-5-13(11)26-14)10-23-17(24)12-6-7-16(22-9-12)18(19,20)21/h2-9,15H,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVDQDEPOMHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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